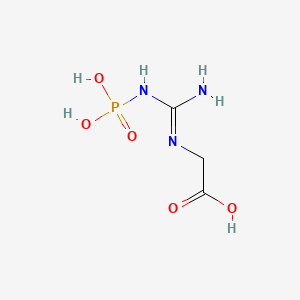
Phosphoguanidinoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoguanidinoacetate, also known as guanidinoacetate phosphate or phosphoglycocyamine, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.
Phosphoguanidinoacetic acid is a guanidinoacetate having a phospho group attached to the primary amino part of the guanidine moiety. It is a phosphoramide and a member of guanidinoacetic acids. It is a conjugate acid of a phosphonatoguanidiniumylacetate(2-).
Applications De Recherche Scientifique
Biochemical Properties
Phosphoguanidinoacetate is characterized by its structural similarity to phosphocreatine, a key energy buffer in muscle and brain tissues. It serves as an important substrate in high-energy phosphate transfer reactions, particularly in conditions where creatine is deficient. The compound's ability to participate in metabolic pathways makes it a subject of interest for understanding energy homeostasis in various biological systems.
Physiological Relevance
-
Energy Metabolism :
- This compound has been shown to partly compensate for the lack of phosphocreatine in skeletal muscle during ischemic stress. In studies involving GAMT knockout mice (which lack guanidinoacetate methyltransferase), this compound levels increased significantly, indicating its role as an alternative energy source under conditions of creatine deficiency .
- Creatine Deficiency Syndromes :
Case Studies
-
GAMT Knockout Mouse Model :
- In a study utilizing GAMT knockout mice, researchers observed that despite the absence of creatine, these mice could utilize this compound for high-energy phosphate transfer during ischemic events. The recovery rate of this compound after ischemia was notably reduced compared to that of wild-type mice's phosphocreatine recovery .
-
Biochemical Adaptations :
- Another study highlighted that GAMT deficiency leads to significant alterations in guanidino compound levels within the brain and skeletal muscle. The increased levels of this compound were linked to adaptations that may mitigate some effects of energy depletion but also contributed to increased oxidative stress and altered enzyme activities .
Data Tables
| Study | Model | Findings | Key Measurements |
|---|---|---|---|
| Study 1 | GAMT Knockout Mice | Increased use of this compound during ischemia | 31P MR spectroscopy showed elevated PGua levels |
| Study 2 | Biochemical Analysis | Altered guanidino compound levels correlated with metabolic dysfunction | Elevated GAA and PGua levels; decreased antioxidant defenses |
Therapeutic Implications
The findings surrounding this compound suggest potential therapeutic avenues for conditions associated with impaired energy metabolism. By understanding how this compound functions as a substitute for phosphocreatine, researchers may develop strategies to enhance energy availability in tissues affected by creatine deficiencies or other metabolic disorders.
Propriétés
Numéro CAS |
5115-19-5 |
|---|---|
Formule moléculaire |
C3H8N3O5P |
Poids moléculaire |
197.09 g/mol |
Nom IUPAC |
2-[[amino-(phosphonoamino)methylidene]amino]acetic acid |
InChI |
InChI=1S/C3H8N3O5P/c4-3(5-1-2(7)8)6-12(9,10)11/h1H2,(H,7,8)(H5,4,5,6,9,10,11) |
Clé InChI |
UUZLOPBEONRDRY-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)N=C(N)NP(=O)(O)O |
SMILES canonique |
C(C(=O)O)N=C(N)NP(=O)(O)O |
Key on ui other cas no. |
5115-19-5 |
Description physique |
Solid |
Synonymes |
phosphoglycocyamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















